3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
“3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that features a thiazolidine ring, a pyrido[1,2-a]pyrimidinone core, and various functional groups. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidine ring and the pyrido[1,2-a]pyrimidinone core. Typical synthetic routes may include:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of a thiourea derivative with a suitable α-haloketone under basic conditions.
Construction of the Pyrido[1,2-a]pyrimidinone Core: This may involve the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a β-dicarbonyl compound under acidic or basic conditions.
Functional Group Modifications: Introduction of the butan-2-yl and 4-methylbenzyl groups can be achieved through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Alcohols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
Industry
The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of the compound depends on its interaction with biological targets. It may inhibit specific enzymes or receptors, leading to its biological effects. The molecular targets and pathways involved can include:
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidine ring and various substituents.
Pyrido[1,2-a]pyrimidinones: Compounds with a pyrido[1,2-a]pyrimidinone core and different functional groups.
Uniqueness
The unique combination of the thiazolidine ring and the pyrido[1,2-a]pyrimidinone core, along with the specific functional groups, distinguishes this compound from other similar compounds. Its specific structure may confer unique biological activities and properties.
Properties
Molecular Formula |
C24H24N4O2S2 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[2-[(4-methylphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O2S2/c1-4-16(3)28-23(30)19(32-24(28)31)13-18-21(25-14-17-10-8-15(2)9-11-17)26-20-7-5-6-12-27(20)22(18)29/h5-13,16,25H,4,14H2,1-3H3/b19-13- |
InChI Key |
VUKBKCKBMCIYSW-UYRXBGFRSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=C(C=C4)C)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=C(C=C4)C)SC1=S |
Origin of Product |
United States |
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